Ammosamide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

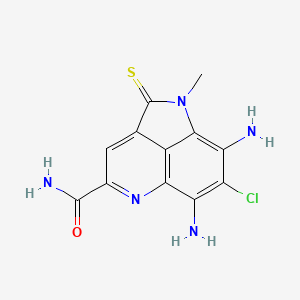

Ammosamide A is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Exploration of Ammosamide Analogs

Ammosamide A belongs to the ammosamide family of alkaloids, which includes various analogs like Ammosamides E-P. These amidine analogs, derived from Streptomyces variabilis, demonstrate significant potential in biological applications. Notably, the amidine analogs exhibited low nanomolar potency against quinone reductase 2 (QR2), a flavoenzyme involved in managing toxic oxidative species in cells. The inclusion of lipophilic alkylamines increased their potency against non-small cell lung cancer (NSCLC) cell lines, with the most potent compounds showing sub-micromolar IC(50) values (0.4 to 0.8 μM) (Pan et al., 2013).

Total Synthesis and Chemical Structure

The total synthesis of Ammosamides A-C, chlorinated pyrroloquinoline metabolites from Streptomyces strain CNR-698, was achieved in a multi-step process starting from 4-chloroisatin. The introduction of nitrogen atoms at appropriate times and oxidation states was key to synthesizing these natural products. Ammosamide B's resistance to oxidative degradation compared to its synthetic deschloro counterpart highlights its unique chemical stability (Hughes & Fenical, 2010).

Bioactivity and Cellular Interactions

Investigations into ammosamide D, an oxidized variant of the ammosamide family, revealed it possesses modest cytotoxicity to pancreatic cancer cells. This highlights the potential therapeutic applications of ammosamide analogs in cancer treatment (Pan et al., 2012). Additionally, the study of ammosamide B analogs as inhibitors of quinone reductase 2 provided insights into structural parameters necessary for QR2 inhibitory activity. The natural product ammosamide B was a potent QR2 inhibitor, with modifications in its structure affecting its potency (Reddy et al., 2012).

Novel Biosynthetic Insights

Ammosamides have unveiled new biosynthetic machinery, connecting them to ribosomally synthesized posttranslationally modified peptides (RiPPs). This discovery broadens our understanding of natural product biosynthesis, especially concerning pyrroloquinoline alkaloids (Colosimo & MacMillan, 2016).

Impact on Cancer Research

Ammosamides A and B displayed significant cytotoxicity against colon carcinoma, with varying effectiveness across different cancer cell lines. This indicates a specific target mechanism of action, with potential applications in cancer therapy. The compounds targeted a member of the myosin family, a group of proteins involved in critical cellular processes (Hughes et al., 2009).

Eigenschaften

Produktname |

Ammosamide A |

|---|---|

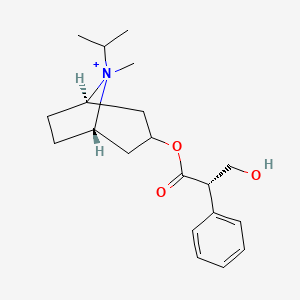

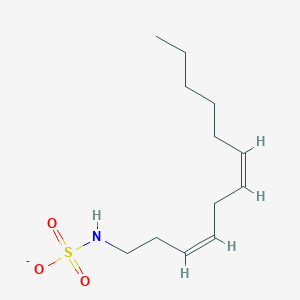

Molekularformel |

C12H10ClN5OS |

Molekulargewicht |

307.76 g/mol |

IUPAC-Name |

9,11-diamino-10-chloro-2-methyl-3-sulfanylidene-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-6-carboxamide |

InChI |

InChI=1S/C12H10ClN5OS/c1-18-10-5-3(12(18)20)2-4(11(16)19)17-9(5)7(14)6(13)8(10)15/h2H,14-15H2,1H3,(H2,16,19) |

InChI-Schlüssel |

MDUNZVLKLOSLRK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=C(C3=C2C(=CC(=N3)C(=O)N)C1=S)N)Cl)N |

Synonyme |

ammosamide A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

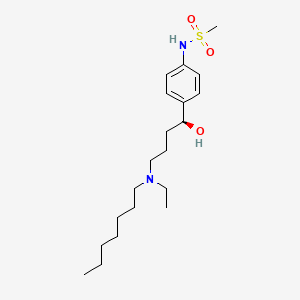

![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)

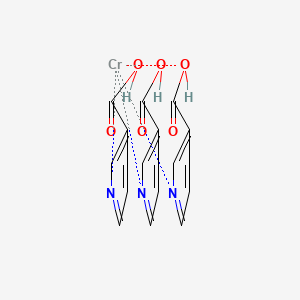

![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)

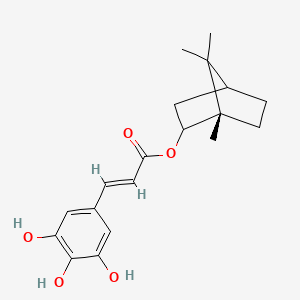

![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)